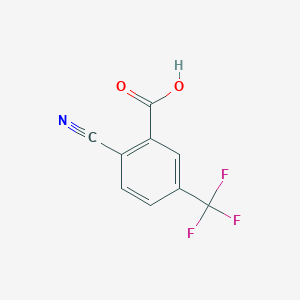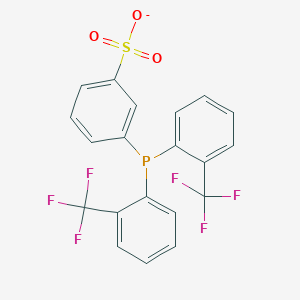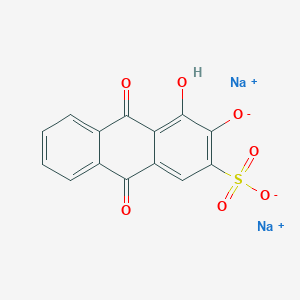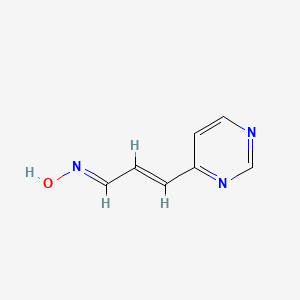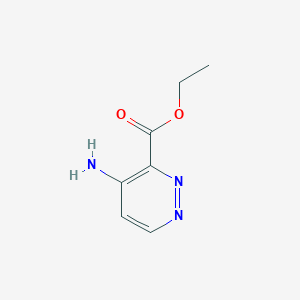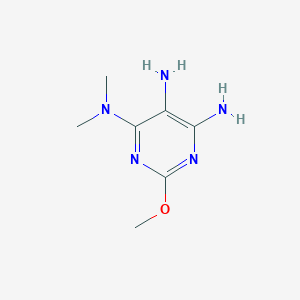
2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine is a chemical compound with the molecular formula C6H11N5O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine typically involves the reaction of appropriate pyrimidine derivatives with methoxy and dimethylamine groups. One common method involves the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate in the presence of a phase transfer catalyst like tetrabutyl ammonium bromide and potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The methoxy and dimethylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Methoxy-N4,N4-dimethylpyridine-3,4-diamine: This compound has a similar structure but differs in the position of the methoxy and dimethylamine groups.
6-Methoxy-N4,N4-dimethylpyrimidine-4,5-diamine: Another similar compound with slight variations in the functional groups.
Uniqueness: 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13N5O |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methoxy-4-N,4-N-dimethylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C7H13N5O/c1-12(2)6-4(8)5(9)10-7(11-6)13-3/h8H2,1-3H3,(H2,9,10,11) |
InChI Key |
JPBMJCLJYCRTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



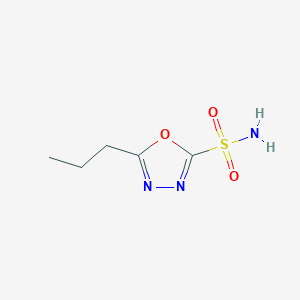
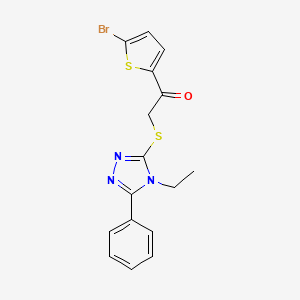
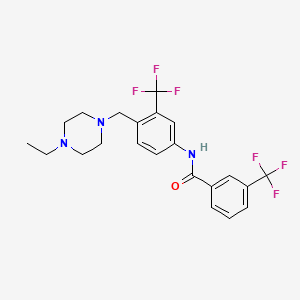
![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)


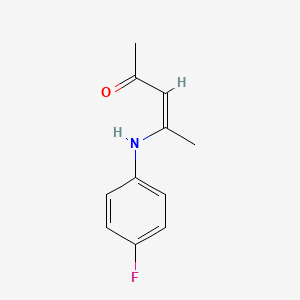
![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)
